Product packaging for Imidazo[1,5-a][1,3,5]triazine-2,4-diamine(Cat. No.:CAS No. 557791-38-5)

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B13097072
CAS No.: 557791-38-5
M. Wt: 150.14 g/mol
InChI Key: NWGYTBFAOAGKPV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine ( 557791-38-5) is a fused nitrogen-containing heterocycle of significant interest in contemporary chemical and pharmaceutical research . With a molecular formula of C 5 H 6 N 6 and a molecular weight of 150.14 g/mol, this compound serves as a privileged scaffold in drug discovery, largely due to its role as a purine isostere, sometimes referred to as a 5,8-diaza-7,9-dideazapurine . Its structural relationship to fundamental biological building blocks like adenine and guanine makes it a valuable template for designing novel therapeutic agents targeting enzymes and receptors that interact with natural purines . The compound is characterized by its ability to form crucial hydrogen bonds with biological targets, mimicking the structures of natural metabolites . This imidazo-triazine scaffold is constructed from two key heterocyclic moieties: triazine and imidazole, both independently recognized for their versatility in organic synthesis and medicinal chemistry . Synthetic methodologies for this scaffold often involve annulation and ring-closure strategies, such as multicomponent reactions (MCRs), which allow for the efficient construction of the complex fused system . Researchers utilize this compound as a key intermediate in the exploration of new bioactive molecules with potential applications including anticancer, antiviral, and antimicrobial therapies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B13097072 Imidazo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 557791-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

557791-38-5

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

imidazo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)

InChI Key

NWGYTBFAOAGKPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(N=C(N2C=N1)N)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in confirming the molecular structure of imidazo[1,5-a]triazine-2,4-diamine derivatives and revealing the intricate network of non-covalent interactions that govern their crystal packing.

Single-crystal X-ray diffraction studies have unequivocally confirmed the fused heterocyclic ring system of the imidazo[1,5-a]triazine core. These analyses provide precise measurements of bond lengths and angles, confirming the planar nature of the bicyclic system. For instance, in derivatives like 8-bromo-3-(N,N-dimethylaminomethylidene)-2,4-dioxo-2,3,4,5,7,8-hexahydroimidazo[1,5-a]triazine, the core structure's geometry is well-defined.

The planarity of the imidazo[1,5-a]triazine ring system is a recurring feature, although slight deviations can be induced by bulky substituents. The connectivity of the atoms is confirmed, showing the fusion of the imidazole (B134444) and triazine rings and the positions of the diamine substituents.

The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid state.

In the crystal structures of imidazo[1,5-a]triazine-2,4-diamine derivatives, a rich network of hydrogen bonds is typically observed. These include classical N-H···N and N-H···O interactions, which often lead to the formation of one-dimensional chains or more complex three-dimensional networks.

Beyond classical hydrogen bonding, weaker interactions play a significant role in stabilizing the crystal packing. These include:

C-H···N interactions: These are frequently observed, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with a nitrogen atom of an adjacent molecule.

C-H···Br interactions: In brominated derivatives, the bromine atom can act as a hydrogen bond acceptor, leading to C-H···Br contacts that influence the crystal packing.

Halogen bonds: The interaction between a halogen atom (like bromine) on one molecule and a nucleophilic site (like a nitrogen or oxygen atom) on another is a directional interaction that can significantly impact the supramolecular assembly.

These varied non-covalent interactions collectively create a robust and well-organized crystal lattice, influencing properties such as melting point and solubility.

Analysis of Supramolecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and ¹⁵N NMR spectroscopy have been used to characterize imidazo[1,5-a]triazine-2,4-diamine derivatives.

¹³C NMR: The carbon-13 NMR spectra reveal the number of unique carbon environments. The chemical shifts of the carbons in the fused ring system are particularly informative for confirming the bicyclic structure.

¹⁵N NMR: Nitrogen-15 NMR, although less common, provides direct insight into the electronic environment of the nitrogen atoms within the triazine and imidazole rings, as well as the exocyclic amino groups.

The following table summarizes typical chemical shift ranges observed for the core structure of imidazo[1,5-a]triazine-2,4-diamine derivatives in DMSO-d₆.

AtomNucleusChemical Shift (ppm)
H (ring)¹H7.0 - 8.5
NH₂¹H6.0 - 7.5
C (ring)¹³C110 - 160
N (ring)¹⁵N-200 to -100
NH₂¹⁵N-320 to -280

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena, such as conformational changes or restricted rotation around bonds. In certain substituted imidazo[1,5-a]triazine-2,4-diamine derivatives, DNMR can be used to investigate the rotational barriers around the C-N bonds of the amino substituents. At lower temperatures, the rotation may be slow on the NMR timescale, leading to distinct signals for protons or carbons that become equivalent at higher temperatures as the rotation becomes faster. This allows for the quantification of the energy barriers associated with these dynamic processes.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, especially for complex heterocyclic systems. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide vital connectivity information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For Imidazo[1,5-a] researchgate.netresearchgate.netmdpi.comtriazine-2,4-diamine, an HSQC spectrum would be expected to show correlations between the protons of the amino groups and their attached nitrogen atoms (if a ¹H-¹⁵N HSQC is performed), as well as between the protons on the imidazole ring and their corresponding carbon atoms.

Illustrative Data Table for Hypothetical 2D NMR Correlations:

Proton (¹H) SignalCorrelated Carbon (¹³C) in HSQCCorrelated Carbons (¹³C) in HMBC
H-7C-7C-5, C-8a
H-5C-5C-7, C-4, C-8a
NH₂ (at C-2)-C-2, C-4
NH₂ (at C-4)-C-4, C-2, C-5

Note: The numbering of atoms is based on the standard nomenclature for the Imidazo[1,5-a] researchgate.netresearchgate.netmdpi.comtriazine ring system. The chemical shifts are not provided as they are not available.

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the functional groups present in a molecule and to determine its molecular weight and fragmentation pattern, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of Imidazo[1,5-a] researchgate.netresearchgate.netmdpi.comtriazine-2,4-diamine would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The primary amino groups (-NH₂) would show symmetric and asymmetric stretching vibrations. The C=N and C-N stretching vibrations of the fused heterocyclic rings would also be prominent.

Illustrative Data Table for Hypothetical IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino groups)3400 - 3200
C-H stretch (aromatic)3100 - 3000
C=N stretch (ring)1680 - 1620
C-N stretch (ring)1350 - 1250

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound through the determination of the mass-to-charge ratio (m/z) of its molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For Imidazo[1,5-a] researchgate.netresearchgate.netmdpi.comtriazine-2,4-diamine, the molecular ion peak would correspond to its molecular weight. Fragmentation might involve the loss of amino groups or the cleavage of the heterocyclic rings.

Illustrative Data for Hypothetical Mass Spectrometry:

Molecular Formula: C₅H₅N₇

Molecular Weight: 163.14 g/mol

Expected [M+H]⁺ in HRMS: 164.0688

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The 1,3,5-triazine (B166579) ring is characteristically electron-deficient and, when substituted with good leaving groups like halogens, is highly susceptible to nucleophilic aromatic substitution (SNAr). The most common precursor for substituted 1,3,5-triazines, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), demonstrates this reactivity through the sequential and controlled displacement of its chlorine atoms by various nucleophiles. mdpi.comarkat-usa.orgresearchgate.net The substitution is temperature-dependent: the first chlorine can be displaced at 0 °C, the second at room temperature, and the third requires heating. arkat-usa.org

However, in the case of Imidazo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine-2,4-diamine, the triazine ring is already substituted with two powerful electron-donating amino groups. These groups significantly increase the electron density of the triazine ring, thereby deactivating it towards further nucleophilic attack. researchgate.net Any potential SNAr reaction would likely require a leaving group at the C-8 position of the imidazo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine core and would proceed under more forcing conditions compared to reactions on an unsubstituted or halogen-substituted triazine ring. The fusion of the imidazole (B134444) ring further modulates the electronic landscape, but the primary deactivating effect is attributed to the exocyclic diamino substituents.

Ring Expansion and Rearrangement Reactions

The fused imidazotriazine core is a dynamic system capable of undergoing several types of rearrangement and ring-opening reactions, often triggered by acidic or basic conditions. These transformations can lead to profound changes in the heterocyclic skeleton.

In related fused heterocyclic systems, treatment with a base has been shown to induce significant skeletal rearrangements. For instance, derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine undergo rearrangement in the presence of potassium hydroxide (B78521) (KOH) in methanol. nih.govresearchgate.net These transformations often involve a cascade sequence that can include hydrolysis and the expansion of one of the heterocyclic rings. nih.govresearchgate.netbeilstein-journals.orgnih.gov

A common pathway involves the initial attack of a hydroxide or alkoxide ion, leading to the cleavage of a bond within the triazine or adjacent ring. This is often followed by recyclization to form a new, thermodynamically more stable heterocyclic system. In the case of certain imidazo[4,5-e]thiazolo[2,3-c] Current time information in Oromocto, CA.rsc.orgrsc.orgtriazines, this process results in the expansion of a five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) ring. beilstein-journals.orgnih.gov While not documented for Imidazo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine-2,4-diamine itself, these examples from analogous systems suggest its potential to undergo similar base-induced rearrangements, possibly involving the opening of the triazine ring followed by an alternative recyclization pathway.

Starting Compound FamilyReagent/ConditionsTransformation TypeProduct FamilyReference
Imidazo[4,5-e]thiazolo[2,3-c] Current time information in Oromocto, CA.rsc.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid estersExcess KOH in MethanolHydrolysis and Skeletal Rearrangement (Ring Expansion)Imidazo[4,5-e] Current time information in Oromocto, CA.rsc.orgthiazino[2,3-c] Current time information in Oromocto, CA.rsc.orgrsc.orgtriazines nih.govbeilstein-journals.org
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivativesKOH in MethanolSkeletal RearrangementIsomeric Imidazo[4,5-e]thiazolo[2,3-c]triazine derivatives d-nb.info

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org This rearrangement typically proceeds through a ring-opening/ring-closing sequence and can be catalyzed by acid, base, or heat. wikipedia.orgbenthamscience.com The reaction is common in various nitrogen-containing heterocycles, including triazoles and fused pyrimidine (B1678525) systems. rsc.orgresearchgate.netwikipedia.org

A closely related rearrangement has been documented for Current time information in Oromocto, CA.rsc.orgrsc.orgtriazolo[4,3-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazines, which isomerize into the more stable Current time information in Oromocto, CA.rsc.orgrsc.orgtriazolo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine isomers. nih.gov This transformation is driven by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and involves the nucleophilic attack of a methoxide (B1231860) ion, leading to the opening of the triazine ring. nih.gov Subsequent bond rotation and intramolecular cyclization result in the rearranged, thermodynamically favored product. Given the structural similarity, the Imidazo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine scaffold could plausibly undergo a similar Dimroth-type rearrangement under appropriate basic or acidic conditions, leading to the formation of an isomeric fused system. benthamscience.comnih.gov

The triazine portion of the fused ring system can be susceptible to hydrolytic cleavage, leading to the formation of imidazole derivatives. Research on related imidazo[1,5-a]-1,3,5-triazine compounds has shown that under hydrolytic conditions, the triazine ring can be degraded, yielding novel substituted imidazoles in high yields. This pathway provides an efficient route to highly functionalized imidazole compounds from the fused triazine precursors. The specific nature of the resulting imidazole derivatives depends on the substituents present on the starting imidazotriazine molecule.

Functionalization and Derivatization Strategies

The two primary amino groups at the C-2 and C-4 positions of Imidazo[1,5-a] Current time information in Oromocto, CA.rsc.orgresearchgate.nettriazine-2,4-diamine are prime sites for functionalization via N-substitution reactions. Traditional methods for N-alkylation often involve alkyl halides, which can lead to the formation of stoichiometric waste. rsc.org

More modern and atom-economical approaches have been developed for the N-alkylation of amino-1,3,5-triazines. One such method utilizes a ruthenium-catalyzed borrowing hydrogen (BH) or hydrogen autotransfer (HA) strategy to alkylate amino-triazines using alcohols as the alkylating agents. rsc.orgrsc.org This process is efficient and tolerates a wide range of functional groups on both the triazine and the alcohol. Another approach involves reacting the amino-triazine with aldehydes or ketones in the presence of a metal catalyst and hydrogen gas. google.com These methods provide a direct pathway to introduce diverse alkyl groups onto the exocyclic nitrogen atoms, enabling the synthesis of a library of derivatives from the parent diamine compound. google.com

SubstrateAlkylating AgentCatalyst/ConditionsProductReference
Amino-1,3,5-triazinesAlcohols (Aryl and Heteroaryl)Ruthenium complex (e.g., [Ru(p-cymene)I2]2)N-alkylated amino-1,3,5-triazines rsc.orgrsc.org
Amino-1,3,5-triazinesAldehydes or KetonesGroup VII/VIII metal catalyst, H2 gasN-alkylated amino-1,3,5-triazines google.com
Amino-1,3,5-triazinesAlcoholsRhodium complex catalystN-alkylated amino-1,3,5-triazines google.com

Introduction of Diverse Substituents for Structural Modulation

The core structure of imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine-2,4-diamine serves as a versatile scaffold that can be chemically modified through the introduction of a wide array of substituents. This structural modulation is a key strategy for fine-tuning the molecule's physicochemical properties and biological activities. Researchers have successfully employed various synthetic methodologies to introduce diverse functional groups at different positions of the triazine and imidazole rings.

One common approach involves the nucleophilic substitution reactions on a pre-functionalized triazine ring. For instance, starting with a chloro-substituted triazine precursor, a variety of nucleophiles such as amines, thiols, and alkoxides can be introduced. This allows for the systematic variation of substituents at these positions, leading to the generation of large libraries of derivatives. For example, novel imamine-1,3,5-triazine derivatives have been synthesized using a molecular hybridization strategy coupled with nucleophilic substitution. rsc.org This method has proven effective in creating compounds with tailored properties.

Another strategy for structural diversification is the condensation of substituted biguanide (B1667054) derivatives with appropriate reagents. This approach allows for the incorporation of substituents on the exocyclic amino groups prior to the formation of the triazine ring. The choice of the starting biguanide, often prepared from corresponding amines, directly dictates the nature of the substituent at one of the amino positions. For instance, 6-aryl-2,4-diamino-1,3,5-triazines have been synthesized from biguanide intermediates, demonstrating the feasibility of introducing aryl groups. ijpras.com

Furthermore, multicomponent reactions have emerged as a powerful tool for the diversity-oriented synthesis of related triazine systems. While not always directly yielding the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine-2,4-diamine core, these reactions showcase the potential for creating complex structures with multiple points of diversification in a single step. The reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation is a green chemistry approach that has been used to prepare 2,4-diamino-1,3,5-triazine derivatives with different substituents at the 6-position. researchgate.netrsc.org

The following table summarizes some of the substituents that have been incorporated into the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine scaffold and the synthetic methods employed.

Substituent TypePosition of SubstitutionSynthetic Method
Aryl6-positionCondensation of biguanides with esters
Alkylamino2- or 4-positionNucleophilic substitution
Phenylpiperazinyl4-positionReaction with p-nitrosodimethylaniline
CyclohexylN2-positionNucleophilic substitution
AllylN2-positionNucleophilic substitution

Reactions with Carbonyl Compounds (e.g., Ketones, Dicarbonyl Compounds)

The reactivity of the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine-2,4-diamine system and its precursors with carbonyl compounds is a significant aspect of its chemical behavior, leading to the formation of more complex heterocyclic structures. The exocyclic amino groups and the nitrogen atoms within the ring system possess nucleophilic character, enabling them to react with electrophilic carbonyl carbons.

Reactions with ketones, particularly in the context of synthesizing the broader class of imidazo[1,2-a] bohrium.comrsc.orgnih.govtriazines, have been well-documented. These reactions often involve the condensation of a 2-amino-1,3,5-triazine precursor with a ketone. bohrium.comresearchgate.netnih.govrsc.org While the starting material is not the title compound itself, these reactions are crucial for the construction of the fused imidazole ring. The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by cyclization and dehydration to form the imidazole ring. The diversity of available ketones allows for the introduction of a wide range of substituents on the imidazole portion of the molecule.

Similarly, reactions with 1,3-dicarbonyl compounds have been explored to synthesize aroylimidazo[1,2-a] bohrium.comrsc.orgnih.govtriazines. rsc.org These reactions, often mediated by reagents like N-bromosuccinimide (NBS), proceed with good yields and regioselectivity. The dicarbonyl compound provides a two-carbon unit that condenses with the amino-triazine to form the fused imidazole ring, with one of the carbonyl groups being incorporated as a substituent.

In some instances, the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine core itself can undergo reactions with carbonyl compounds. For example, condensation reactions with isatin (B1672199) derivatives (a class of dicarbonyl compounds) have been reported for related imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones, leading to the formation of 6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene) derivatives. researchgate.net This suggests that the active methylene (B1212753) group in the imidazole ring of certain derivatives can participate in aldol-type condensations.

The following table provides a summary of representative reactions of imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine-2,4-diamine and its precursors with carbonyl compounds.

Carbonyl CompoundReagent/ConditionsProduct Type
KetonesI2-mediated annulationImidazo[1,2-a] bohrium.comrsc.orgnih.govtriazines
1,3-Dicarbonyl compoundsNBSAroylimidazo[1,2-a] bohrium.comrsc.orgnih.govtriazines
Isatin derivativesCondensation6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene) derivatives

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways involved in the synthesis and transformation of imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine-2,4-diamine is crucial for optimizing reaction conditions and designing novel synthetic routes. The formation of the fused imidazole and triazine rings, as well as their subsequent reactions, often involves a series of intricate steps.

The synthesis of the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine core frequently involves a cascade sequence of reactions. For instance, the formation of related imidazo[4,5-e] bohrium.comrsc.orgthiazino[2,3-c] bohrium.comnih.govbeilstein-journals.orgtriazines has been shown to proceed through a cascade of hydrolysis and skeletal rearrangement. nih.govbeilstein-journals.orgresearchgate.net This type of mechanism, often initiated by a base, can involve ring-opening and ring-closing events to yield a thermodynamically more stable product. Such skeletal rearrangements highlight the dynamic nature of these heterocyclic systems.

In the context of reactions leading to the formation of the fused imidazole ring from an amino-triazine precursor and a carbonyl compound, the mechanism is generally believed to initiate with a nucleophilic attack of the amino group on the carbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring. Mechanistic studies for the cyclocondensation with chloroacetaldehyde, a simple carbonyl-containing compound, support a pathway that begins with the displacement of the chloro atom, followed by cyclization and dehydration. researchgate.net

For more complex transformations, such as the inverse electron demand Diels-Alder (IEDDA) reactions of electron-deficient 1,3,5-triazines with aldehydes or ketones, the mechanism has been studied through a combination of experimental and computational methods. pku.edu.cn These studies suggest a cascade of stepwise IEDDA reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water. The presence of an acid catalyst was found to be crucial for both the IEDDA and rDA steps. pku.edu.cn

The following table outlines some of the proposed mechanistic pathways for reactions involving the imidazo[1,5-a] bohrium.comrsc.orgnih.govtriazine scaffold and its precursors.

Reaction TypeProposed Mechanistic StepsKey Intermediates/Features
Base-induced rearrangementHydrolysis, thiazolidine ring expansionRing-opened form, skeletal rearrangement
Annulation with ketonesNucleophilic attack, cyclization, dehydrationIminium ion, carbinolamine
Inverse electron demand Diels-AlderStepwise IEDDA, retro-Diels-Alder, eliminationProtonated triazine, bicyclic intermediate

Advanced Applications and Research Directions in Materials Science and Chemical Biology

Development of Complex Fused Heterocyclic Systems

The Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine core is a foundational structure for the synthesis of more elaborate, polycyclic heterocyclic systems. The inherent reactivity of the triazine and imidazole (B134444) rings, along with the appended amino groups, allows for a variety of chemical transformations, including annulation and skeletal rearrangement reactions.

Research into related imidazo-triazine systems has demonstrated the feasibility of constructing novel molecular frameworks. For instance, derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo base-catalyzed rearrangement to yield regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. d-nb.infonih.gov Furthermore, a cascade sequence involving hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netrsc.orgtriazines has been used to synthesize the novel imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govresearchgate.netrsc.orgtriazine system. beilstein-journals.orgnih.govresearchgate.net These transformations highlight the potential for expanding the heterocyclic core, where the initial imidazotriazine acts as a synthon for more complex structures. The amino groups on the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine scaffold can be expected to modulate the electronic properties and reactivity of the core, influencing the pathways of these rearrangement and cyclization reactions.

Table 1: Synthetic Routes to Complex Fused Heterocycles from Imidazo-Triazine Precursors
Precursor SystemReaction TypeResulting Fused SystemKey Features
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazinesBase-catalyzed rearrangementImidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazinesRegioisomeric transformation via skeletal rearrangement. d-nb.infonih.gov
Imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netrsc.orgtriazinesCascade hydrolysis and rearrangementImidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govresearchgate.netrsc.orgtriazinesExpansion of the thiazolidine (B150603) ring to a thiazine (B8601807) core. beilstein-journals.orgnih.gov
2-Amino-1,3,5-triazinesIodine-mediated annulation with ketonesImidazo[1,2-a] nih.govresearchgate.netnih.govtriazinesDiversity-oriented synthesis with good regioselectivity. researchgate.netrsc.org

Role as Building Blocks and Precursors in Organic Synthesis

Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine serves as a versatile building block for the synthesis of a wide array of organic molecules. Its utility stems from the multiple reactive sites available for functionalization. The two primary amino groups can undergo reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. These modifications are crucial for fine-tuning the molecule's physical, chemical, and biological properties.

The synthesis of related 2,4-diamino-1,3,5-triazine derivatives is often achieved through the reaction of dicyandiamide (B1669379) with nitriles, a method that can be adapted for green chemistry protocols using microwave irradiation. researchgate.netrsc.org The imidazo-fused triazine core itself can be constructed from simpler precursors; for example, imidazo[1,2-a] nih.govresearchgate.netnih.govtriazines can be synthesized from 2-amino-1,3,5-triazines and ketones or 1,3-dicarbonyl compounds. researchgate.netrsc.orgdntb.gov.ua This modularity in synthesis allows for a diversity-oriented approach, enabling the rapid generation of libraries of complex molecules for screening in materials science and drug discovery. researchgate.netglobalauthorid.com The scaffold's ability to be systematically modified makes it an important precursor for creating functional materials and biologically active compounds. nih.gov

Supramolecular Assembly and Self-Association Phenomena

The structure of Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine is particularly amenable to forming ordered supramolecular structures through non-covalent interactions. The primary amino groups are excellent hydrogen bond donors, while the nitrogen atoms within the triazine and imidazole rings act as hydrogen bond acceptors. This arrangement facilitates robust and directional hydrogen bonding.

Studies on simpler 2,4-diamino-1,3,5-triazine derivatives have shown their capacity for self-assembly into well-defined architectures. researchgate.netrsc.org Depending on the substituents, these molecules can form pseudo-honeycomb networks or corrugated rosette layers in the solid state, driven by N–H⋯N interactions. researchgate.net The fusion of the imidazole ring to the triazine core in Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine introduces additional steric and electronic factors that can influence these self-association patterns, potentially leading to novel supramolecular topologies. The 1,3,5-triazine (B166579) scaffold is a well-established building block in supramolecular chemistry, used to construct oligomers, macrocycles, and dendrimers through controlled molecular recognition and self-assembly processes. rsc.orgnih.gov

Table 2: Examples of Supramolecular Structures Formed by Diaminotriazine Derivatives
DerivativeKey InteractionObserved Supramolecular StructureReference
2,4-diamino-6-phenyl-1,3,5-triazineN–H⋯N Hydrogen BondingPseudo-honeycomb networks researchgate.net
2,4-diamino-6-(1-piperidino)-1,3,5-triazineN–H⋯N Hydrogen BondingCorrugated rosette layers researchgate.net
Melamine (2,4,6-triamino-1,3,5-triazine)N–H⋯N Hydrogen BondingLinear polymers, nanostructures (with cyanuric acid) researchgate.net

Exploration in Optoelectronic Materials (e.g., Organic Light-Emitting Diode-Relevant Derivatives)

The combination of an electron-deficient 1,3,5-triazine ring and an electron-donating fused imidazole system makes the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold a promising candidate for optoelectronic materials. The triazine moiety is a well-known electron-accepting building block used in materials for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. bohrium.comrsc.org By attaching electron-donating groups to this core, it is possible to create molecules with charge-transfer characteristics, which are essential for light emission.

Derivatives of 1,3,5-triazine have been successfully employed as host materials for blue phosphorescent OLEDs, exhibiting high glass-transition temperatures and triplet energies. researchgate.net Similarly, imidazole and carbazole (B46965) derivatives have been developed as multifunctional materials for OLEDs, serving as both emitters and hosts. mdpi.com The rigid, fused structure of Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine provides a platform for developing bipolar host materials, which can transport both electrons and holes. nih.gov The amino groups can be functionalized with various aromatic substituents to tune the HOMO/LUMO energy levels and the emission color, making this scaffold highly adaptable for next-generation display and lighting technologies. researchgate.net

Table 3: Performance Data of Selected Triazine/Imidazole-Based OLED Materials
Compound TypeRole in OLEDTriplet Energy (eV)Max. Quantum Efficiency (%)Emission Color
Donor-substituted 1,3,5-triazinesHostup to 2.96N/A (Host Material)Blue (Phosphorescent) researchgate.net
Carbazole and diphenyl imidazole derivativesEmitter> 3.01.1Deep-Blue mdpi.com
Dibenzo[a,c]phenazine-Based EmittersTADF EmitterN/A22.0Orange-Red acs.org

Design of Heat-Resistant Organic Compounds

The high degree of aromaticity and the fused-ring structure of Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine contribute to its intrinsic thermal stability. The s-triazine ring system is known to be exceptionally robust, resisting decomposition at temperatures up to 550°C. uri.edu This inherent stability makes it an attractive component for the design of heat-resistant organic materials and polymers.

Polyimides and polyamides containing the 1,3,5-triazine unit in their backbone have been shown to exhibit excellent thermal properties, including high glass transition temperatures (Tg) and decomposition temperatures. researchgate.net For example, polyimides synthesized from 6-phenyl-1,3,5-triazine-2,4-diamine demonstrated superior thermal stability compared to analogues without the phenyl pendent group. researchgate.net The rigid and planar nature of the imidazotriazine core can enhance polymer chain rigidity and packing, leading to materials that maintain their structural integrity at elevated temperatures. These properties are highly sought after for applications in aerospace, electronics, and advanced composites where materials must withstand extreme thermal stress. mdpi.com

Table 4: Thermal Properties of Triazine-Containing Compounds and Polymers
MaterialDecomposition Temp. (°C)Glass Transition Temp. (°C)Key Finding
Annelated Triazinones241 - 296 (in air)N/ASubstituents significantly impact thermal stability. nih.gov
s-Triazine Bishydrazino Polymers320 - 460N/ACan be classified as self-extinguishing flame retardant materials. nih.gov
Polyimides from Triazine-based Diamine> 487~275Resulting polyimide exhibited excellent thermal stability. researchgate.net
Kapton-Type Polyimides512 - 533 (Td5%)> 520Exceptionally high-temperature-resistant polymers. mdpi.com

Application in Organocatalysis and other Catalytic Systems

The Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine scaffold possesses structural features that suggest potential applications in catalysis. The molecule contains multiple basic nitrogen atoms located in the imidazole and triazine rings, as well as in the exocyclic amino groups. These sites can function as Brønsted bases or as Lewis basic sites for coordinating to metal centers or activating substrates.

While direct applications of this specific compound in organocatalysis are not widely reported, related nitrogen-rich heterocyclic systems are known to be effective catalysts. Furthermore, 1,3,5-triazine derivatives have been utilized as ligands in transition-metal catalysis, for example, in the form of phosphine-triazine ligands. nih.gov The rigid structure of the imidazotriazine core could serve to pre-organize catalytic sites or ligand donor atoms in a well-defined spatial arrangement, potentially leading to enhanced catalytic activity or selectivity. The diamino groups offer a handle for immobilization onto solid supports, which would facilitate catalyst recovery and recycling, a key principle of green chemistry.

Structural Basis for Interaction with Biological Targets and as Chemical Probes

The Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine framework is a privileged scaffold in medicinal chemistry due to its ability to engage in multiple interactions with biological macromolecules. The arrangement of hydrogen bond donors (N-H groups) and acceptors (ring nitrogens) allows it to mimic interactions made by endogenous purines, making it a candidate for designing enzyme inhibitors and receptor ligands.

Derivatives of the closely related imidazo[1,2-a] nih.govresearchgate.netnih.govtriazine have been synthesized and evaluated as inhibitors of focal adhesion kinase (FAK) and as analogues of 6-mercaptopurine, showing antitumor activity. nih.govnih.gov Other related structures, such as imidazo[5,1-f] nih.govresearchgate.netrsc.orgtriazin-2-amines, have been identified as novel inhibitors of polo-like kinase 1 (Plk1), an important target in cancer therapy. researchgate.net The structural basis for these interactions often involves the formation of key hydrogen bonds within the ATP-binding pocket of kinases or other enzyme active sites. Additionally, the inherent fluorescence of some heterocyclic systems, such as the imidazo[1,5-a]pyridine (B1214698) scaffold, has been exploited to develop chemical probes for imaging in biological systems, for instance, by intercalating into lipid membranes. nih.gov The potential for tunable fluorescence and specific biological interactions makes Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine-2,4-diamine a promising platform for the development of both therapeutic agents and diagnostic tools.

Table 5: Biological Activity of Related Imidazo-Triazine Derivatives
ScaffoldBiological Target / ActivityTherapeutic AreaReference
Imidazo[1,2-a] nih.govresearchgate.netnih.govtriazinesFocal Adhesion Kinase (FAK) inhibitorsAntitumor nih.gov
Imidazo[1,2-a]-1,3,5-triazinesCytotoxicity against human cancer cell linesAntitumor nih.gov
Imidazo[5,1-f] nih.govresearchgate.netrsc.orgtriazin-2-aminesPolo-like kinase 1 (Plk1) inhibitorsAnticancer researchgate.net
2,4-diamino-1,3,5-triazine derivativesAntitumor activity against melanomaAnticancer nih.gov
1,3,5-Triazine derivativeshA1 and hA3 Adenosine Receptor ligandsAntitumor nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,5-a][1,3,5]triazine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo-triazine derivatives often employs cyclization reactions, such as the Pellizzari Reaction, which combines amides and acyl hydrazides under thermal conditions (140°C). Zinc(II)-catalyzed coupling of acyl hydrazides with dialkylcyanamides is a milder alternative, improving regioselectivity and functional group tolerance. Yield optimization requires careful control of catalysts (e.g., ZnCl₂), solvent polarity, and reaction time to minimize side products like pyrazoles or thiadiazoles .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ring substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for intermediates prone to oxidation (e.g., sulfur-containing analogs). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How can researchers align experimental design with theoretical frameworks for studying this compound’s bioactivity?

  • Methodological Answer : Begin by anchoring hypotheses in enzyme inhibition models (e.g., triazole-binding motifs in antifungal or antiviral targets). Use molecular docking simulations to predict binding affinities before in vitro assays. For example, link structural features like nitrogen placement to adenosine deaminase inhibition, guided by prior studies on 1,2,4-triazole pharmacophores .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Imidazo[1,5-a][1,3,5]triazine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Replicate studies using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing). Employ factorial design (2^k experiments) to isolate confounding variables like solvent choice or cell line viability . Meta-analyses of published IC₅₀ values can identify outliers requiring further validation .

Q. How can AI-driven models optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Train machine learning algorithms on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for novel substitutions. For example, neural networks can correlate electronic parameters (Hammett constants) with reaction rates for bromo- or iodo-derivatives. Integrate AI with process simulation tools (e.g., COMSOL Multiphysics) to automate parameter adjustments in flow chemistry setups .

Q. What advanced purification techniques address challenges in isolating this compound from complex matrices?

  • Methodological Answer : Combine membrane separation technologies (e.g., nanofiltration) with preparative HPLC for polar derivatives. For hydrophobic analogs, use supercritical fluid chromatography (SFC) with CO₂/co-solvent systems to enhance resolution. Monitor purity in real-time via inline UV/Vis or mass spectrometry .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimentally validate with substituents varying in electronegativity (e.g., -NO₂ vs. -OMe) and bulk (e.g., -Ph vs. -t-Bu). Kinetic studies under inert atmospheres prevent unwanted oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.